4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Technical Guide for Chemical Researchers
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: A Technical Guide for Chemical Researchers
Introduction
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a pyridine-based aromatic aldehyde recognized for its critical role as a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its molecular structure, featuring a benzaldehyde moiety connected to a 5-ethyl-substituted pyridine ring through an ethoxy spacer, makes it a valuable precursor in medicinal chemistry.[3] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its pivotal role in the production of the antidiabetic drug Pioglitazone.[1][2]
Core Chemical Properties and Identifiers
This compound is a pale brown oil under standard conditions and is characterized by the following identifiers and physicochemical properties.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | [3] |
| Molecular Weight | 255.31 g/mol | [3] |
| CAS Number | 114393-97-4 | [5] |
| Appearance | Pale Brown Oil | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
| IUPAC Name | 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde | [5] |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | [3][5] |
| InChIKey | NTSWGSRJHHXHBB-UHFFFAOYSA-N | [3][5] |
Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
The primary synthesis of this benzaldehyde derivative is achieved through an etherification reaction. This process involves the coupling of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde.[6] The reaction is typically carried out in the presence of a base.
This synthesis pathway is a cornerstone for the industrial production of Pioglitazone, where the benzaldehyde derivative is a key intermediate.[6]
Detailed Synthesis Protocol
The following protocol outlines a common method for the synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde:
-
Sulfonylation of Alcohol: 2-(5-Ethylpyridin-2-yl)ethanol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in a suitable solvent like dichloromethane. This step converts the hydroxyl group into a better leaving group, forming a sulfonate ester.[7]
-
Formation of Phenoxide: 4-Hydroxybenzaldehyde is treated with a base (e.g., potassium hydroxide) in a solvent like ethanol to form the corresponding potassium phenoxide salt.[7]
-
Williamson Ether Synthesis: The sulfonate ester from step 1 is then reacted with the potassium phenoxide from step 2.[7][8] This substitution reaction forms the desired ether linkage, yielding 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde.[7][8]
-
Work-up and Purification: After the reaction is complete, the mixture is typically concentrated, washed, and dried to isolate the final product.[7]
Rationale Behind Experimental Choices
-
Choice of Sulfonylation: Converting the alcohol to a sulfonate ester is a classic strategy to facilitate nucleophilic substitution. The sulfonate is an excellent leaving group, making the subsequent etherification more efficient.
-
Use of a Strong Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the nucleophilic phenoxide.
-
Solvent Selection: The choice of solvents is critical for ensuring the solubility of reactants and facilitating the reaction kinetics.
Synthesis Pathway Diagram
Caption: Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde.
Key Applications in Drug Development
The primary and most well-documented application of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde is its role as a direct precursor in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[9][10]
Synthesis of Pioglitazone
The conversion of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde to Pioglitazone involves a Knoevenagel condensation reaction with 2,4-thiazolidinedione, followed by a reduction step.[8]
Detailed Protocol for Pioglitazone Synthesis
-
Knoevenagel Condensation: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is reacted with 2,4-thiazolidinedione in the presence of a suitable base.[8][10] This reaction forms an intermediate, 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione.[6][11]
-
Reduction: The double bond in the benzylidene intermediate is then reduced to a single bond to yield Pioglitazone.[8][10] This reduction is often achieved through catalytic hydrogenation.[8]
Rationale Behind Experimental Choices
-
Knoevenagel Condensation: This is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound like 2,4-thiazolidinedione.
-
Catalytic Hydrogenation: This is a common and effective method for the reduction of carbon-carbon double bonds, often providing high yields and stereoselectivity.
Pioglitazone Synthesis Workflow
Caption: Conversion of the benzaldehyde to Pioglitazone.
Emerging Research Areas
Beyond its established role in Pioglitazone synthesis, recent studies have explored the potential of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde as a precursor for novel heterocyclic compounds with significant antibacterial properties.[3] Derivatives synthesized from this compound have shown activity against various bacterial strains, including pathogenic species like E. coli and Pseudomonas aeruginosa.[3] Furthermore, its oxime derivative is a key intermediate for synthesizing biologically active isoxazolines and isoxazoles.[12]
Safety and Handling
While specific GHS hazard classifications for 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde are not extensively reported, data from structurally similar compounds, such as 4-ethoxybenzaldehyde, suggest that it may cause skin and eye irritation, as well as respiratory irritation.[13][14][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
Storage Recommendations
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is also recommended to store it under an inert atmosphere as some benzaldehyde derivatives can be air-sensitive.[13]
Conclusion
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a chemical intermediate of significant value, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. Its well-defined synthesis and reactivity make it a reliable building block in medicinal chemistry. Ongoing research into its derivatives for antibacterial applications highlights its potential for broader utility in the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development.
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